

# Dosage and administration frequency of Acipimox for long-term rodent studies

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# Application Notes and Protocols for Long-Term Rodent Studies with Acipimox

These application notes provide detailed information on the dosage and administration frequency of **Acipimox** for long-term rodent studies, intended for researchers, scientists, and drug development professionals.

### Introduction

**Acipimox**, a nicotinic acid derivative, is a potent inhibitor of lipolysis. It is widely used in research to investigate the metabolic consequences of reducing circulating free fatty acids (FFAs). In long-term rodent studies, **Acipimox** has been employed to explore its effects on various physiological and pathological processes, including insulin resistance, atherosclerosis, and cardiac dysfunction.

## Data Presentation: Acipimox Dosage and Administration in Rodent Studies

The following tables summarize the quantitative data on **Acipimox** dosage, administration route, frequency, and duration from various long-term rodent studies.

## Table 1: Acipimox Administration in Mice



Strain	Dosage	Administr ation Route	Frequenc y	Duration	Study Focus	Referenc e
C57BL/6J	50 mg/kg	Intraperiton eal (i.p.) Injection	Daily	7 days	Post-burn hypermeta bolism	
C57BL/6J	Not specified	Not specified	Not specified	12 weeks	E-cigarette induced cardiac dysfunction	
LDLR null	0.05% w/v	In drinking water	Ad libitum	Not specified	Ritonavir- induced atherogene sis	
ApoE-/-	0.02% w/w	In diet	Ad libitum	12 weeks	Palmitate- induced atheroscler osis	-
C57BL/6J	50 mg/kg	Intraperiton eal (i.p.) Injection	Single dose	4 hours	High-fat diet- induced glucose intolerance	-

**Table 2: Acipimox Administration in Rats** 



Strain	Dosage	Administr ation Route	Frequenc y	Duration	Study Focus	Referenc e
Sprague Dawley	Not specified	Not specified	Not specified	7 days	Burn- induced muscle protein wasting	
Albino	25 mg/kg & 50 mg/kg	Oral	Daily	8 weeks	High-fat diet- induced depression -like behavior	
Sprague Dawley	80 mg/kg	Oral Gavage	Single dose	Pharmacok inetic study	Pharmacok inetics in hypoxia	
Wistar	Not specified	In vitro	Not applicable	Not applicable	Mechanism of anti- lipolytic action	
Sprague- Dawley	Not specified	In vitro	Not applicable	Not applicable	Leptin production from adipocytes	

## **Experimental Protocols**

## Protocol 1: Intraperitoneal (i.p.) Administration of Acipimox in Mice

This protocol is based on the methodology described in a study investigating post-burn hypermetabolism.



### Materials:

- Acipimox powder
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Insulin syringes (or other appropriate syringes for i.p. injection)

#### Procedure:

- Preparation of Acipimox Solution:
  - Calculate the required amount of **Acipimox** based on the desired dose (e.g., 50 mg/kg) and the body weight of the mice.
  - Weigh the Acipimox powder and dissolve it in sterile saline to the desired final concentration. For example, to achieve a 50 mg/kg dose in a 25g mouse with an injection volume of 100 μL, the concentration would be 12.5 mg/mL.
  - Vortex the solution until the **Acipimox** is completely dissolved.
- Animal Handling and Injection:
  - Weigh each mouse to determine the precise volume of Acipimox solution to be administered.
  - Gently restrain the mouse.
  - Administer the **Acipimox** solution via intraperitoneal injection.
- Frequency:
  - For daily administration, repeat the injection at the same time each day for the duration of the study (e.g., 7 days).



## **Protocol 2: Oral Administration of Acipimox in Rats**

This protocol is adapted from a study on high-fat diet-induced depression-like behavior.

#### Materials:

- Acipimox powder
- Vehicle (e.g., distilled water, saline)
- · Oral gavage needles
- Syringes

#### Procedure:

- Preparation of Acipimox Suspension:
  - Calculate the required amount of **Acipimox** for the desired doses (e.g., 25 mg/kg and 50 mg/kg).
  - Suspend the Acipimox powder in the chosen vehicle to the appropriate concentrations.
- Animal Handling and Gavage:
  - Weigh each rat to determine the correct volume for administration.
  - Gently restrain the rat and administer the **Acipimox** suspension directly into the stomach using an oral gavage needle.
- Frequency:
  - Administer the treatment daily for the specified duration of the study (e.g., 8 weeks).

## Protocol 3: Administration of Acipimox in the Diet of Mice

This protocol is based on a study investigating palmitate-induced atherosclerosis.



#### Materials:

- Acipimox powder
- Standard rodent chow or a specified high-fat diet
- Food mixer

#### Procedure:

- Preparation of Medicated Diet:
  - Calculate the amount of **Acipimox** needed to achieve the desired concentration in the diet (e.g., 0.02% w/w).
  - Thoroughly mix the **Acipimox** powder with the powdered or crushed rodent chow until a homogenous mixture is achieved.
  - If necessary, the medicated diet can be re-pelleted.
- Administration:
  - Provide the medicated diet to the mice ad libitum.
  - Replace the food regularly to ensure freshness.
- Duration:
  - Continue the medicated diet for the entire study period (e.g., 12 weeks).

# Signaling Pathway and Experimental Workflow Diagrams

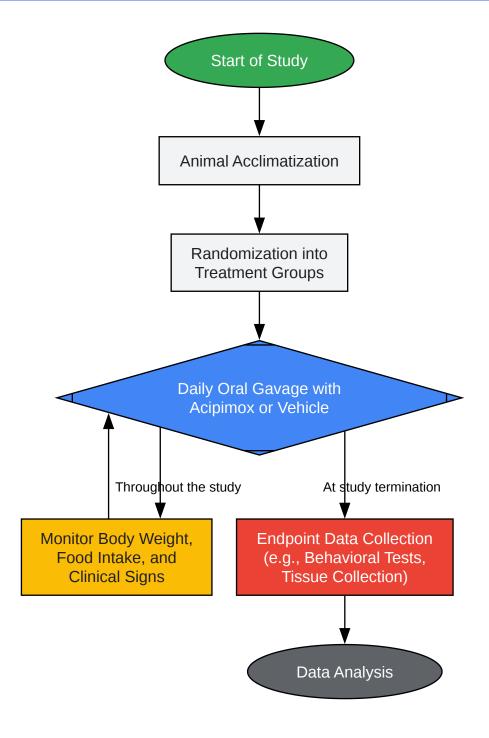




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Caption: Acipimox signaling pathway for lipolysis inhibition.





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Caption: General experimental workflow for oral gavage studies.

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